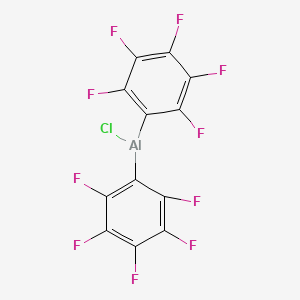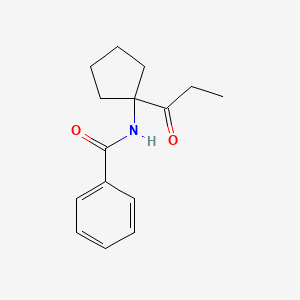
4,4'-(Heptacosane-14,14-diyl)diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Heptacosane-14,14-diyl)diphenol is an organic compound with the molecular formula C39H64O2 It is characterized by a long heptacosane chain with two phenol groups attached at the 14th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Heptacosane-14,14-diyl)diphenol typically involves the coupling of heptacosane with phenol derivatives under specific reaction conditions. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 4,4’-(Heptacosane-14,14-diyl)diphenol may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Heptacosane-14,14-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding hydroquinone using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation using sulfuric acid (H2SO4), and halogenation using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-(Heptacosane-14,14-diyl)diphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antioxidant due to the presence of phenol groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Heptacosane-14,14-diyl)diphenol is primarily related to its phenol groups. These groups can donate hydrogen atoms, making the compound an effective antioxidant. The molecular targets and pathways involved include:
Antioxidant Activity: Scavenging free radicals and preventing oxidative damage to cells and tissues.
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, thereby reducing inflammation.
Cell Signaling: Modulating cell signaling pathways that regulate cell growth and apoptosis, contributing to its potential anticancer effects.
Comparaison Avec Des Composés Similaires
4,4’-(Heptacosane-14,14-diyl)diphenol can be compared with other similar compounds such as:
Bisphenol A (BPA): Similar in structure but with shorter alkyl chains. BPA is widely used in the production of polycarbonate plastics and epoxy resins.
4,4’-Dihydroxydiphenylmethane: Another phenol derivative with a shorter alkyl chain. It is used in the synthesis of polymers and resins.
4,4’-Dihydroxydiphenylsulfone: Contains a sulfone group instead of an alkyl chain. It is used in the production of high-performance polymers.
The uniqueness of 4,4’-(Heptacosane-14,14-diyl)diphenol lies in its long heptacosane chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
400784-71-6 |
|---|---|
Formule moléculaire |
C39H64O2 |
Poids moléculaire |
564.9 g/mol |
Nom IUPAC |
4-[14-(4-hydroxyphenyl)heptacosan-14-yl]phenol |
InChI |
InChI=1S/C39H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-39(35-25-29-37(40)30-26-35,36-27-31-38(41)32-28-36)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32,40-41H,3-24,33-34H2,1-2H3 |
Clé InChI |
QKEOCACEZWECRR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(CCCCCCCCCCCCC)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14243253.png)


![N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea](/img/structure/B14243263.png)

![1-[2-[4-(Trifluoromethyl)phenyl]ethenyl]naphthalene](/img/structure/B14243268.png)

![N-[Phenyl(piperidin-1-yl)methyl]pyridine-4-carboxamide](/img/structure/B14243278.png)



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)


